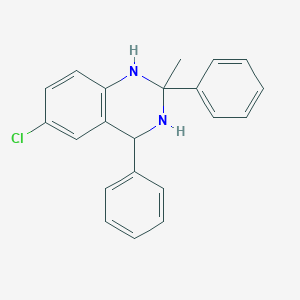
6-Chloro-2-methyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with chloroacetyl chloride in the presence of a base, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: A closely related compound with a similar core structure but different substituents.
2,4-Diphenylquinazoline: Lacks the chloro and methyl groups but shares the diphenyl substituents.
6-Chloroquinazoline: Similar structure but without the diphenyl and methyl groups.
Uniqueness
6-Chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity, while the diphenyl groups contribute to its stability and potential interactions with biological targets .
Properties
CAS No. |
84571-54-0 |
|---|---|
Molecular Formula |
C21H19ClN2 |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
6-chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline |
InChI |
InChI=1S/C21H19ClN2/c1-21(16-10-6-3-7-11-16)23-19-13-12-17(22)14-18(19)20(24-21)15-8-4-2-5-9-15/h2-14,20,23-24H,1H3 |
InChI Key |
PTCFYPXDPWSWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate](/img/structure/B13884625.png)


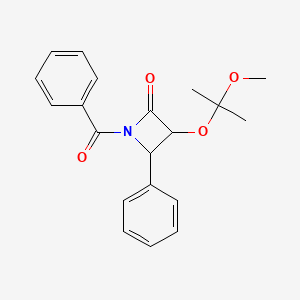
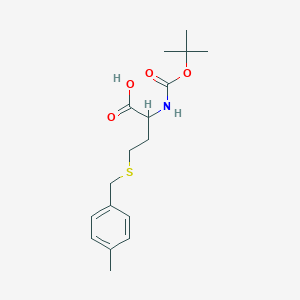
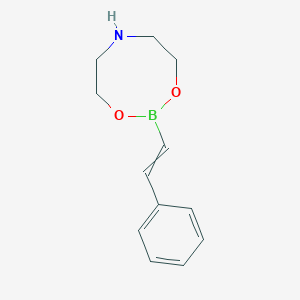
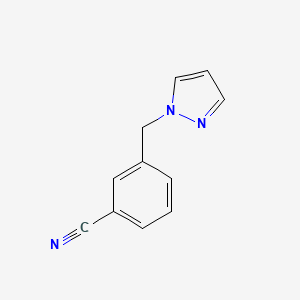
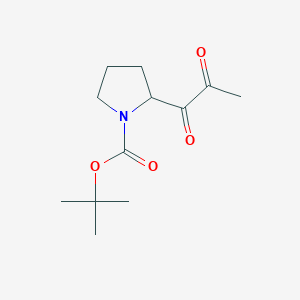
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13884682.png)
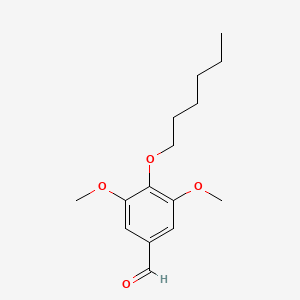
![4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13884695.png)
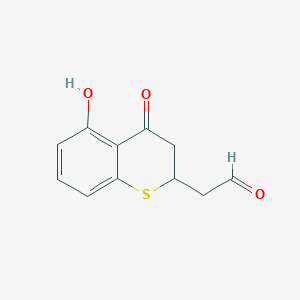
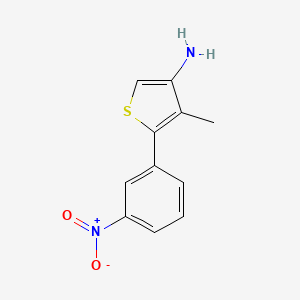
![4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884713.png)
